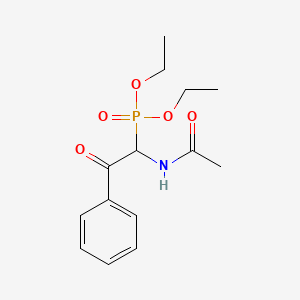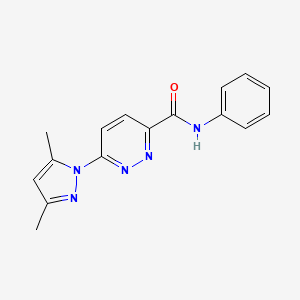![molecular formula C18H20BrN3O4 B2598744 {[(2-BENZOYL-4-NITROPHENYL)CARBAMOYL]METHYL}TRIMETHYLAZANIUM BROMIDE CAS No. 72220-44-1](/img/structure/B2598744.png)
{[(2-BENZOYL-4-NITROPHENYL)CARBAMOYL]METHYL}TRIMETHYLAZANIUM BROMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[(2-BENZOYL-4-NITROPHENYL)CARBAMOYL]METHYL}TRIMETHYLAZANIUM BROMIDE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzoyl group, a nitrophenyl group, and a trimethylazanium bromide moiety. Its distinct chemical properties make it a subject of interest in both academic research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[(2-BENZOYL-4-NITROPHENYL)CARBAMOYL]METHYL}TRIMETHYLAZANIUM BROMIDE typically involves multiple steps, starting with the preparation of the benzoyl and nitrophenyl intermediates. These intermediates are then reacted under specific conditions to form the final compound. Common reagents used in the synthesis include benzoyl chloride, nitrobenzene, and trimethylamine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. This allows for the efficient production of the compound in large quantities. The process involves rigorous quality control measures to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
{[(2-BENZOYL-4-NITROPHENYL)CARBAMOYL]METHYL}TRIMETHYLAZANIUM BROMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the nitro group to an amine group, altering the compound’s properties.
Substitution: The benzoyl and nitrophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions vary based on the specific reaction pathway. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amine-containing compounds.
科学的研究の応用
{[(2-BENZOYL-4-NITROPHENYL)CARBAMOYL]METHYL}TRIMETHYLAZANIUM BROMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: It is utilized in the production of specialty chemicals and materials, benefiting from its unique chemical properties.
作用機序
The mechanism of action of {[(2-BENZOYL-4-NITROPHENYL)CARBAMOYL]METHYL}TRIMETHYLAZANIUM BROMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
Naphthalene: A polycyclic aromatic hydrocarbon with distinct chemical properties.
Uniqueness
{[(2-BENZOYL-4-NITROPHENYL)CARBAMOYL]METHYL}TRIMETHYLAZANIUM BROMIDE stands out due to its combination of functional groups, which confer unique reactivity and potential applications. Unlike simpler compounds like benzylamine, it offers more complex interactions and a broader range of uses in scientific research and industry.
特性
IUPAC Name |
[2-(2-benzoyl-4-nitroanilino)-2-oxoethyl]-trimethylazanium;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4.BrH/c1-21(2,3)12-17(22)19-16-10-9-14(20(24)25)11-15(16)18(23)13-7-5-4-6-8-13;/h4-11H,12H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQACESWLQICDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C2=CC=CC=C2.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenethylacetamide](/img/structure/B2598665.png)
![1H-Pyrazolo[3,4-c]pyridin-6-ium-7-carboxylic acid;chloride](/img/structure/B2598666.png)

![methyl N-[4-({2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)phenyl]carbamate](/img/structure/B2598668.png)
![3-{(E)-2-cyano-3-[(2,4-dichlorobenzyl)amino]-3-oxo-1-propenyl}phenyl acetate](/img/structure/B2598669.png)
![N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2598672.png)


![4-(2-methyl-6-propoxypyrimidin-4-yl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2598678.png)
![(E)-2-amino-N-benzyl-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2598680.png)


